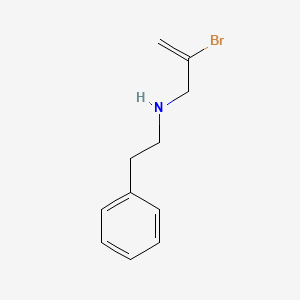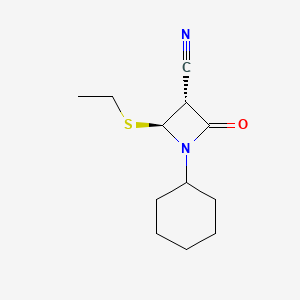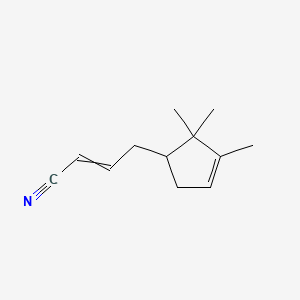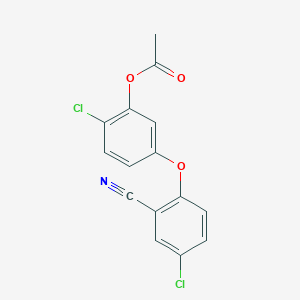![molecular formula C20H18O7 B14474527 Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate CAS No. 66469-17-8](/img/structure/B14474527.png)
Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.3597 g/mol . It is also known by other names such as Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane and Benzene, 1,1’-methylenebis[4-[(2-oxiranyl)methoxy]- . This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and make it useful in various chemical applications.
Vorbereitungsmethoden
The synthesis of Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate undergoes various types of chemical reactions due to the presence of its reactive oxirane groups. Some common reactions include:
Epoxide Ring-Opening Reactions: These reactions can occur under acidic or basic conditions, leading to the formation of diols or other functional groups.
Polymerization: The compound can undergo polymerization reactions to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.
Substitution Reactions: The oxirane groups can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and nucleophiles, with reaction conditions varying depending on the desired product . Major products formed from these reactions include diols, epoxy resins, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with various nucleophiles . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophiles involved .
Vergleich Mit ähnlichen Verbindungen
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate can be compared with other similar compounds such as Bisphenol A diglycidyl ether and Bisphenol F diglycidyl ether . These compounds also contain oxirane groups and are used in similar applications, such as the production of epoxy resins . Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate is unique in its specific molecular structure, which can lead to different reactivity and properties .
Similar compounds include:
Eigenschaften
CAS-Nummer |
66469-17-8 |
|---|---|
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl 2-[2-(oxiran-2-ylmethoxycarbonyl)phenoxy]benzoate |
InChI |
InChI=1S/C20H18O7/c21-19(25-11-13-9-23-13)15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)20(22)26-12-14-10-24-14/h1-8,13-14H,9-12H2 |
InChI-Schlüssel |
OKFWZHCWIJARTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2OC3=CC=CC=C3C(=O)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)






![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
